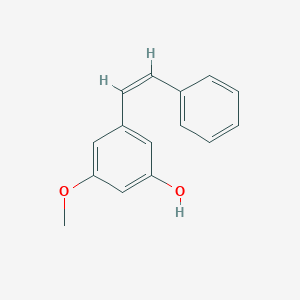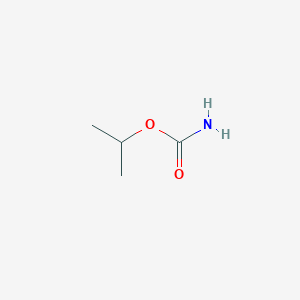
5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamide, also known as 5-MeO-2-oxo-PCE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It is a derivative of the well-known dissociative drug, ketamine. 5-MeO-2-oxo-PCE is a potent NMDA receptor antagonist, which means it blocks the activity of the N-methyl-D-aspartate (NMDA) receptors in the brain. This drug has gained significant attention in the scientific community due to its potential as a research tool for studying the NMDA receptor and its role in various neurological and psychiatric disorders.
Wirkmechanismus
5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptors in the brain. NMDA receptors are involved in various physiological processes, including learning and memory, and are believed to play a role in the development of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE are similar to those of other dissociative drugs. This drug produces a dissociative state, which is characterized by feelings of detachment from one's surroundings and a distorted sense of time and space. Other effects include sedation, hallucinations, and changes in perception.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE as a research tool is its potent NMDA receptor antagonism. This drug has been used to study the role of NMDA receptors in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. However, there are also some limitations to using this drug in lab experiments. One limitation is its potential for abuse, which could lead to ethical concerns. Another limitation is the potential for adverse effects, such as hallucinations and sedation, which could interfere with the interpretation of research results.
Zukünftige Richtungen
There are many potential future directions for research on 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE. One area of interest is the development of new drugs that target the NMDA receptor and have fewer adverse effects than current dissociative drugs. Another area of interest is the use of this drug in the treatment of various neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of this drug and its potential for abuse.
Synthesemethoden
The synthesis of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE involves the reaction of 4-phenyl-2-oxazolidinone with ethyl magnesium bromide, followed by the addition of N-methylformamide. This reaction produces 5-ethoxy-N-methyl-2-phenyloxazole-4-carboxamide, which is then reduced using lithium aluminum hydride to produce 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE has been used extensively in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders. This drug has shown potential in the treatment of depression, anxiety, and other psychiatric disorders. It has also been used to study the role of NMDA receptors in learning and memory.
Eigenschaften
CAS-Nummer |
128242-89-7 |
|---|---|
Molekularformel |
C13H14N2O3 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
5-ethoxy-N-methyl-2-phenyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-13-10(11(16)14-2)15-12(18-13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
ZEVDMLFFWVNXRX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC |
Kanonische SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC |
Synonyme |
5-ETHOXY-N-METHYL-2-PHENYLOXAZOLE-4-CARBOXAMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid](/img/structure/B157958.png)

![5-fluoro-1H-benzo[d]imidazole](/img/structure/B157962.png)

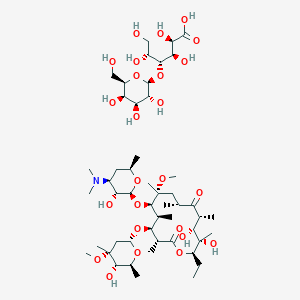
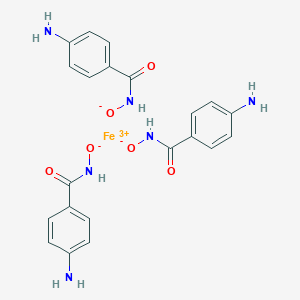

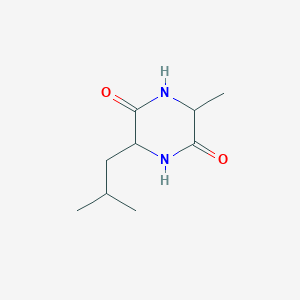
![7-Methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B157975.png)
